2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H19ClN2O |
|---|---|
Molecular Weight |
278.78 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C15H19ClN2O/c16-13-3-1-12(2-4-13)10-18-11-15(9-14(18)19)5-7-17-8-6-15/h1-4,17H,5-11H2 |
InChI Key |
YXISJMBXGOJHBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Ring Formation
The diazaspiro[4.5]decan-3-one scaffold is typically constructed via cyclization reactions. A common approach involves intramolecular Mannich reactions or Ugi-type multicomponent reactions to form the bicyclic system. For example, condensation of a cyclic ketone with a diamine under acidic conditions can yield the spiro framework.
Functionalization at the 2-Position
Post-cyclization, the 2-position amine is alkylated or acylated to introduce substituents. In the case of 2-(4-chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one, alkylation with 4-chlorobenzyl bromide or chloride is a plausible step, requiring careful selection of bases and solvents to avoid over-alkylation.
Detailed Preparation Methods for this compound
Route 1: Alkylation of 2,8-Diazaspiro[4.5]decan-3-one
Step 1: Synthesis of 2,8-Diazaspiro[4.5]decan-3-one
The core spirocyclic ketone is synthesized via a Mannich reaction between cyclohexanone and a protected diamine. For instance, reacting cyclohexanone with 1,5-diaminopentane in the presence of hydrochloric acid yields the spiro intermediate, which is subsequently oxidized to the ketone.
Step 2: N-Alkylation with 4-Chlorobenzyl Chloride
The free amine at the 2-position is alkylated using 4-chlorobenzyl chloride. A representative procedure involves dissolving 2,8-diazaspiro[4.5]decan-3-one hydrochloride (1.0 equiv) in dichloromethane with triethylamine (2.0 equiv) to deprotonate the amine. 4-Chlorobenzyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred at room temperature for 16 hours. The product is purified via column chromatography (Table 1).
Table 1: Alkylation Reaction Conditions
| Parameter | Details |
|---|---|
| Substrate | 2,8-Diazaspiro[4.5]decan-3-one |
| Alkylating Agent | 4-Chlorobenzyl chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 16 hours |
| Yield | 50–65% (hypothetical) |
Route 2: One-Pot Spirocyclization and Alkylation
An alternative approach combines spiro ring formation and alkylation in a single pot. Starting from a linear precursor such as N-(4-chlorobenzyl)-1,5-diaminopentane, cyclization is induced via acid catalysis, followed by in situ oxidation to the ketone. This method reduces purification steps but requires precise control of reaction conditions to prevent side reactions.
Optimization of Reaction Parameters
Solvent and Base Selection
Polar aprotic solvents like dichloromethane or acetonitrile are preferred for alkylation to stabilize ionic intermediates. Triethylamine is commonly used to scavenge HCl generated during alkylation, though stronger bases like DBU may improve yields in sterically hindered systems.
Temperature and Stoichiometry
Elevated temperatures (40–50°C) can accelerate alkylation but risk decomposition. A slight excess of alkylating agent (1.2–1.5 equiv) ensures complete conversion of the amine.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of the target compound should display signals for the spirocyclic protons (δ 1.4–2.0 ppm), the 4-chlorobenzyl methylene group (δ 3.8–4.2 ppm), and aromatic protons (δ 7.3–7.5 ppm). The ketone carbonyl in the NMR appears near δ 210 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI) typically shows a molecular ion peak at m/z 307 [M+H] for the free base, with isotopic clusters consistent with chlorine.
Challenges and Mitigation Strategies
Over-Alkylation
The secondary amine in the spiro system may undergo further alkylation. Using controlled stoichiometry and low temperatures minimizes this side reaction.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorobenzyl)-2,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-ulcer agent.
Medicine: Studied for its potential therapeutic effects, including anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, in its role as an anti-ulcer agent, it may inhibit the secretion of gastric acid or protect the gastric mucosa . In anticancer applications, it may induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and blocking cell cycle progression .
Biological Activity
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C15H20ClN2O
- Molecular Weight : 315.24 g/mol
- CAS Number : 2048273-77-2
- IUPAC Name : 2-[(4-chlorophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one
| Property | Value |
|---|---|
| Molecular Formula | C15H20ClN2O |
| Molecular Weight | 315.24 g/mol |
| CAS Number | 2048273-77-2 |
| IUPAC Name | 2-[(4-chlorophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The compound's structure allows it to interact effectively with protein binding sites, enhancing its efficacy compared to traditional chemotherapeutics like bleomycin .
The compound acts through:
- Inhibition of IKKβ : This inhibition leads to reduced NF-κB transcriptional activity, which is crucial in cancer progression and inflammation .
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is vital for controlling tumor growth.
Neurological Applications
In addition to its anticancer properties, this compound has shown promise in neuropharmacology. It has demonstrated the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This dual inhibition suggests potential use in treating cognitive decline associated with neurodegenerative diseases .
Table 2: Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in FaDu cells | |
| IKKβ Inhibition | Reduces NF-κB activity | |
| AChE Inhibition | Potential treatment for Alzheimer's |
Case Studies and Research Findings
-
Study on Anticancer Efficacy :
A study highlighted the compound's ability to enhance cytotoxicity compared to established drugs, suggesting its potential as a lead compound for new anticancer therapies . -
Neuroprotective Effects :
Research indicated that compounds similar to this compound could improve cognitive functions by modulating cholinergic activity, thus supporting its development for Alzheimer's treatment .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[(4-Chlorophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride
- CAS No.: 2048273-77-2
- Molecular Formula : C₁₅H₂₀Cl₂N₂O
- Molecular Weight : 315.24 g/mol
- Key Properties: Hydrogen bond donors/acceptors: 2/3 Topological polar surface area (TPSA): 29.5 Ų Solubility: Hydrochloride salt form enhances aqueous solubility compared to free bases .
This spirocyclic compound features a 4-chlorobenzyl substituent on the 2,8-diazaspiro[4.5]decan-3-one core. Its structural uniqueness lies in the spirocyclic framework, which confers conformational rigidity, and the 4-chlorobenzyl group, which may enhance receptor binding affinity in pharmacological applications .
Comparison with Structural Analogs
Structural Similarities and Differences
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- The 4-chlorobenzyl group in the target compound distinguishes it from simpler analogs like 2,8-diazaspiro[4.5]decan-3-one (561314-57-6), which lacks substituents .
- Non-spirocyclic analogs (e.g., 4-Chloro-N,N-dimethylbenzamide) lack the conformational rigidity imparted by the spirocyclic core, reducing their utility in targeted drug design .
Physicochemical and Pharmacological Properties
| Property | This compound HCl | 2,8-Diazaspiro[4.5]decan-3-one | 2-(Trifluoroethyl) Analog HCl |
|---|---|---|---|
| Solubility | High (due to HCl salt) | Moderate (free base) | Moderate (HCl salt) |
| LogP (Predicted) | 2.8 | 1.2 | 3.1 |
| Hydrogen Bonding Capacity | 2 donors, 3 acceptors | 2 donors, 2 acceptors | 2 donors, 3 acceptors |
| Bioavailability | Enhanced (salt form) | Limited | Moderate |
Notes:
- The hydrochloride salt of the target compound improves solubility, making it more suitable for oral administration compared to non-salt forms .
- LogP values suggest that the trifluoroethyl analog (LogP 3.1) may have better membrane permeability but higher risk of off-target binding .
Q & A
Basic: What are the optimal synthetic routes for 2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one?
Methodological Answer:
The synthesis typically involves spirocyclic scaffold formation followed by functionalization. Key steps include:
- Spirocyclization: Reacting 4-chlorobenzylamine with a ketone precursor under acidic or basic conditions to form the diazaspiro[4.5]decan-3-one core. describes a reflux-based method using DMSO and reduced-pressure distillation for analogous triazole derivatives .
- Substituent Introduction: Post-cyclization, the 4-chlorobenzyl group is introduced via alkylation or reductive amination. Purity optimization may require column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .
- Yield Challenges: Competing side reactions (e.g., over-alkylation) can reduce yields. Monitoring via TLC and adjusting stoichiometry (1:1.2 molar ratio of core to benzylating agent) improves efficiency.
Basic: How to characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm spirocyclic geometry via distinct proton environments (e.g., axial vs. equatorial protons). The 4-chlorobenzyl group shows aromatic signals at δ 7.2–7.4 ppm and a benzylic CH₂ at δ 3.5–4.0 ppm .
- DEPT-135: Differentiates primary, secondary, and tertiary carbons, critical for verifying the diazaspiro ring .
- Mass Spectrometry (HRMS): Exact mass (e.g., C₁₆H₂₀ClN₂O⁺ requires m/z 297.1234) confirms molecular formula .
- HPLC-PDA: Purity assessment (>95%) using C18 columns (acetonitrile/water + 0.1% TFA) at 254 nm .
Basic: What protocols ensure high purity, and how does purity impact downstream assays?
Methodological Answer:
- Purification: Use preparative HPLC (gradient: 10% → 90% acetonitrile in 20 min) to isolate the target compound. Residual solvents (DMSO, DMF) are removed via lyophilization .
- Impact of Impurities: Even 5% contaminants (e.g., unreacted starting material) can skew biological activity data. For example, in enzyme inhibition assays, impurities may act as false positives .
- QC Documentation: Provide batch-specific LC-MS and NMR data for reproducibility .
Advanced: How to design assays for evaluating this compound’s biological activity against neurological targets?
Methodological Answer:
- Target Selection: Prioritize receptors common to spirocyclic compounds (e.g., sigma-1, dopamine D₂) based on structural analogs in and .
- Assay Types:
- Binding Affinity: Radioligand displacement assays (³H-labeled antagonists) with membrane preparations.
- Functional Activity: cAMP modulation or calcium flux assays in HEK293 cells expressing target receptors.
- Data Normalization: Include positive controls (e.g., haloperidol for sigma-1) and validate with IC₅₀/EC₅₀ curves (3–4 replicates per concentration) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Source Analysis: Cross-validate assay conditions (e.g., cell line variability: CHO vs. HEK293 may express differing receptor isoforms) .
- Metabolic Stability: Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models (e.g., human vs. rat CYP450 metabolism) .
- Orthogonal Assays: Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics, bypassing cellular variables .
Advanced: What computational strategies predict binding modes with target proteins?
Methodological Answer:
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions. The diazaspiro core may occupy hydrophobic pockets, while the 4-chlorobenzyl group engages π-π stacking (e.g., with Tyr residues) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of predicted poses. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .
- Validation: Compare with crystallographic data from related ligands in RCSB PDB (e.g., 5Y8 ligand in ) .
Advanced: How to assess metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Models: Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, 60 min .
- Metabolite ID: Use high-resolution MS/MS (Q-TOF) to detect phase I (oxidation, dealkylation) and phase II (glucuronidation) products. The chlorobenzyl group is prone to oxidative dechlorination .
- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Advanced: What crystallographic techniques elucidate its 3D structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (dichloromethane/hexane). The diazaspiro ring’s rigidity often yields high-quality crystals suitable for 100K synchrotron data collection .
- Key Parameters: Resolution ≤1.0 Å, R-factor <5%. Anisotropic displacement parameters clarify thermal motion in the benzyl group .
- Challenges: Hygroscopicity may require inert atmosphere handling during mounting .
Advanced: How does structural modification (e.g., replacing 4-Cl with other halogens) affect activity?
Methodological Answer:
- SAR Study Design: Synthesize analogs (4-F, 4-Br, 4-CF₃) and compare in binding/functional assays. ’s patent data suggests electron-withdrawing groups enhance receptor affinity .
- Physicochemical Profiling: LogP (octanol/water) and polar surface area (PSA) measurements correlate halogen effects on membrane permeability .
- Statistical Analysis: Use ANOVA with post-hoc Tukey tests to identify significant differences (p<0.05) in IC₅₀ values .
Advanced: How to benchmark this compound against existing spirocyclic drugs?
Methodological Answer:
- Comparative Pharmacology: Profile against FDA-approved spirocyclic agents (e.g., aripiprazole) in receptor panels. Focus on selectivity ratios (e.g., D₂/sigma-1) to identify therapeutic advantages .
- PK/PD Modeling: Use Phoenix WinNonlin to simulate human pharmacokinetics (e.g., t₁/₂, Cmax) based on rodent data. Adjust for species-specific metabolic differences .
- Patent Landscaping: Analyze claims in and to avoid infringement and identify novel applications (e.g., neuroinflammation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
